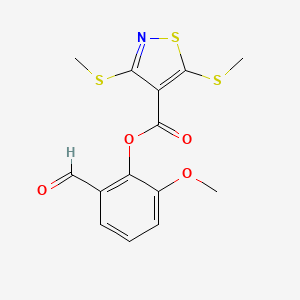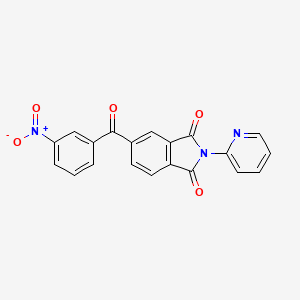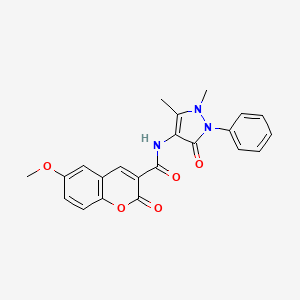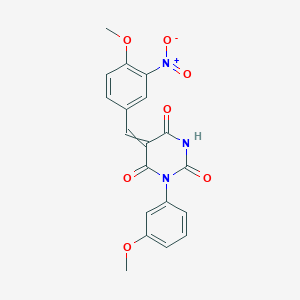
2-formyl-6-methoxyphenyl 3,5-bis(methylthio)isothiazole-4-carboxylate
Übersicht
Beschreibung
2-formyl-6-methoxyphenyl 3,5-bis(methylthio)isothiazole-4-carboxylate, also known as FMIC, is a synthetic compound that belongs to the isothiazole family. It has been the subject of scientific research due to its potential applications in the field of medicine and agriculture. FMIC is known for its antibacterial, antifungal, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of 2-formyl-6-methoxyphenyl 3,5-bis(methylthio)isothiazole-4-carboxylate is not fully understood. However, it is believed to act by disrupting the cell membrane and cell wall of bacteria and fungi, leading to cell death. In cancer cells, this compound is thought to induce apoptosis by activating caspase enzymes and inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In bacterial cells, this compound disrupts the synthesis of peptidoglycan, a major component of the cell wall, leading to cell death. In cancer cells, this compound induces apoptosis by activating caspase enzymes and inhibiting the Akt/mTOR signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-formyl-6-methoxyphenyl 3,5-bis(methylthio)isothiazole-4-carboxylate is its broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antibiotics. This compound also exhibits anticancer activity, making it a potential candidate for the development of new cancer therapies.
One limitation of this compound is its potential toxicity to human cells. Further studies are needed to determine the safety and efficacy of this compound in vivo. Another limitation is the high cost of synthesis, which may limit its practical applications.
Zukünftige Richtungen
There are several future directions for the research and development of 2-formyl-6-methoxyphenyl 3,5-bis(methylthio)isothiazole-4-carboxylate. One direction is the optimization of the synthesis method to reduce the cost and increase the yield of this compound. Another direction is the investigation of the safety and efficacy of this compound in vivo, including its potential toxicity to human cells.
Further studies are also needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets in bacterial cells and cancer cells. This information could be used to design more potent and selective derivatives of this compound.
Conclusion:
In conclusion, this compound is a synthetic compound that exhibits antibacterial, antifungal, and anticancer properties. It has potential applications in the field of medicine and agriculture. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
2-formyl-6-methoxyphenyl 3,5-bis(methylthio)isothiazole-4-carboxylate has been extensively studied for its potential applications in the field of medicine and agriculture. It has been found to exhibit antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including drug-resistant strains such as MRSA and VRE. This compound has also been shown to possess antifungal activity against various fungal species, including Candida albicans.
In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. It has been found to induce apoptosis (programmed cell death) in cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
Eigenschaften
IUPAC Name |
(2-formyl-6-methoxyphenyl) 3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S3/c1-18-9-6-4-5-8(7-16)11(9)19-13(17)10-12(20-2)15-22-14(10)21-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGERKOUMPHECAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC(=O)C2=C(SN=C2SC)SC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B3556029.png)

![N-[3-amino-5-(3-pyridinyloxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B3556042.png)
![3-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B3556051.png)

![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-methoxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B3556063.png)
![3-[(3-methoxybenzoyl)amino]phenyl 3-(morpholin-4-ylsulfonyl)benzoate](/img/structure/B3556065.png)
![N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(2,2,2-trifluoroacetamide)](/img/structure/B3556073.png)
![3-amino-N-(3-methylphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3556078.png)
![ethyl 5-acetyl-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3556082.png)

![methyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate](/img/structure/B3556111.png)
![1-(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B3556117.png)
![4-({2-[(4-bromophenyl)ethynyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B3556124.png)